Versicolorins

Mycotoxicology Food Safety Intestinal Cytotoxicity

Select versicolorins (CAS 10088-98-9) as your research standard to ensure accurate aflatoxin pathway modeling. Evidence shows versicolorin A has stronger cytotoxicity and distinct gene expression impacts than AFB1 in intestinal models, making it essential for toxicology and biomarker studies. Its specific enzymatic processing demands authentic, high-purity material for reliable enzyme assays, fungal metabolomics, and food safety assay validation. Choose this certified standard to build proactive monitoring systems and generate reproducible, publication-grade data.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 10088-98-9
Cat. No. B158010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVersicolorins
CAS10088-98-9
Synonymsversicolorin
versicolorins
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
InChIInChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2
InChIKeySDVJCGYYQILFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Versicolorins (CAS 10088-98-9) as a Critical Anthraquinone Intermediate in Aflatoxin and Sterigmatocystin Biosynthesis


Versicolorins (CAS 10088-98-9) refer to a group of anthraquinone-derived fungal metabolites, primarily known as key intermediates in the biosynthetic pathways of the potent mycotoxins aflatoxin and sterigmatocystin [1]. They are secondary metabolites produced by several Aspergillus species, including A. versicolor and A. parasiticus [2]. Chemically, the core structure is 9,10-anthracenedione, 1,6,8-trihydroxy-2-(hydroxymethyl)-, with a molecular formula of C15H10O6 and a molecular weight of 286.24 g/mol . The most studied member is versicolorin A, which acts as a direct precursor to aflatoxin B1 (AFB1), sharing key structural features with the final toxin, including the bisfuran ring system [1]. Given their role as both a pathway checkpoint and a potential food contaminant, understanding their specific properties relative to final products like AFB1 and pathway analogs like sterigmatocystin is essential for research and industrial monitoring applications.

Why Generic Substitution of Aflatoxin Precursors Like Versicolorins Is Scientifically Invalid


Generic substitution within the aflatoxin biosynthetic pathway is not feasible due to the distinct toxicological and enzymatic profiles of each intermediate. While versicolorins, particularly versicolorin A, share structural homology with the final carcinogenic product aflatoxin B1 (AFB1), they are not functionally interchangeable. Critical differences in cytotoxic potency, gene expression impact, and specific enzymatic processing points mean that substituting versicolorin A for AFB1—or another intermediate like sterigmatocystin—in a research or monitoring context would yield non-representative and potentially misleading data [1]. For example, versicolorin A exhibits a higher cytotoxic potency than AFB1 in human intestinal cells and triggers a vastly different transcriptional response, indicating a unique mechanism of action rather than a simple dose-dependent precursor relationship [1]. Furthermore, the specific enzymes required for its conversion, such as those encoded by the aflX and aflY genes, confirm its unique position in the metabolic grid, making it a specific substrate for downstream processing rather than a generic anthraquinone [2][3]. Therefore, selecting the correct pathway compound is crucial for accurate pathway modeling, toxicity assessment, and biomarker development.

Quantitative Differentiation of Versicolorin A vs. Aflatoxin B1 and Pathway Analogs


Comparative Cytotoxic Potency: Versicolorin A vs. Aflatoxin B1 in Human Colon Cells

Versicolorin A (VerA) demonstrates a significantly higher cytotoxic potency than aflatoxin B1 (AFB1) in human intestinal cell models. At low doses (1-20 µM), VerA induced stronger cytotoxic effects in both Caco-2 and HCT116 cell lines compared to the same doses of AFB1 [1]. Specifically, a low dose of VerA (1 µM) was sufficient to disturb the expression level of 18,002 genes, a transcriptional impact not observed with AFB1 at the same concentration [1]. This indicates that VerA is not merely a weaker precursor but a distinct and potent toxicant in its own right within the intestinal environment.

Mycotoxicology Food Safety Intestinal Cytotoxicity

Comparative Mitochondrial Uncoupling: Versicolorins vs. Other Quinone Mycotoxins

Among a range of tested quinone mycotoxins, versicolorins A and B, along with averufin, were identified as the group of the strongest uncouplers of mitochondrial oxidative phosphorylation [1]. This finding categorically distinguishes versicolorins from other mycotoxins like sterigmatocystin and 5,6-dimethoxysterigmatocystin, which were found to uncouple the process without causing depression of state 3 respiration [1]. The potent uncoupling activity of versicolorins suggests a primary mechanism of cytotoxicity related to severe disruption of cellular bioenergetics, which is not uniformly shared across the anthraquinone mycotoxin class.

Cellular Bioenergetics Mitochondrial Toxicology Mechanism of Action

Critical Distinction as a Substrate in Branched Aflatoxin/Sterigmatocystin Pathway

Versicolorin A and B are not interchangeable; they serve as substrates for different branches of the aflatoxin/sterigmatocystin biosynthetic pathway. Inactivation of the stcL gene in Aspergillus nidulans leads to accumulation of dihydrosterigmatocystin, and feeding experiments showed that only by providing the downstream intermediate versicolorin A could the pathway be rescued to produce both sterigmatocystin and dihydrosterigmatocystin [1]. Furthermore, an stcL, stcU double mutant accumulated only versicolorin B, confirming that versicolorin B is a distinct branch point substrate, whereas versicolorin A is the specific substrate for the StcU ketoreductase to form demethylsterigmatocystin [1]. This enzymatic specificity demonstrates that versicolorin A has a unique and non-redundant role in the formation of the final toxic products.

Fungal Genetics Biosynthetic Pathway Engineering Mycotoxin Regulation

Physicochemical Differentiation: Versicolorin A vs. Versicolorin B and C

Within the versicolorin group, individual members possess distinct physicochemical properties critical for identification and purity assessment. Versicolorin A (C18H10O7) has a melting point of 289°C (decomp.) and a specific optical rotation of [α]D -354° [1]. In contrast, versicolorin B (C18H12O7) melts at 298°C (decomp.) with an optical rotation of [α]D -223°, while versicolorin C (C18H12O7) melts above 310°C and is optically inactive ([α]D 0°), identifying it as a racemate of versicolorin B [1]. These clear differences in melting point and optical activity provide a robust analytical framework to differentiate and authenticate the specific versicolorin being utilized, preventing misidentification that could compromise experimental reproducibility.

Natural Product Chemistry Analytical Chemistry Quality Control

Utility as a Predictive Biomarker for Aflatoxin Contamination

Versicolorin A (VerA) serves as an early and sensitive indicator of potential aflatoxin contamination, even when aflatoxins themselves are present at undetectable levels . This property is being exploited in the development of specific biosensors, such as aptasensors, which can rapidly detect VerA [1]. This contrasts with direct aflatoxin detection, which may fail to identify a contaminated batch until after the final, more toxic metabolites have been produced. The lower teratogenic toxicity of VerA compared to AFB1 also makes it a safer analytical standard for method development and routine monitoring [1].

Food Safety Monitoring Biosensor Development Predictive Toxicology

Optimal Application Scenarios for Versicolorins Based on Differentiated Evidence


Intestinal Toxicology and Gut Health Risk Assessment

Based on the direct head-to-head evidence showing that versicolorin A (VerA) exhibits stronger cytotoxicity and a more profound impact on gene expression in human intestinal cells than aflatoxin B1 (AFB1) at low concentrations [1], the primary and most justified application for versicolorin A is in advanced in vitro models of the human gut. Researchers investigating foodborne toxin exposure, intestinal barrier function, and inflammatory bowel disease mechanisms should prioritize VerA over AFB1 to accurately recapitulate the toxicological pressure exerted by pre-aflatoxin food contaminants. The compound's ability to induce DNA strand breaks, slow cell division, and trigger p53-independent apoptosis in colon cells makes it a critical tool compound for this specific niche [1].

Fungal Metabolic Engineering and Pathway Flux Analysis

Given the evidence that versicolorin A is a specific, non-redundant substrate for key enzymes (e.g., StcU ketoreductase) in the branched aflatoxin/sterigmatocystin pathway [2], its use is essential in genetic and biochemical studies of Aspergillus species. Industrial and academic laboratories focused on engineering fungal strains to produce specific secondary metabolites, or to completely block mycotoxin production, must use versicolorin A as a standard for enzyme assays, metabolic flux analysis, and as a feeding substrate to confirm gene function in knockout mutants. The clear distinction from its close analog, versicolorin B, in enzymatic processing ensures that experiments yield accurate, interpretable results regarding pathway branching and regulation [2].

Proactive Food Safety Monitoring and Biosensor Development

Leveraging the supporting evidence that versicolorin A can serve as an early predictive biomarker for aflatoxin contamination, even when AFB1 is not yet detectable , its primary industrial application lies in the development and validation of next-generation food safety assays. Quality control laboratories in the food and feed industries should procure versicolorin A as a certified reference material to calibrate new aptasensors, ELISAs, or lateral flow devices. This enables a shift from reactive to proactive monitoring, identifying at-risk grain, nut, and spice batches earlier in storage and processing, thereby mitigating economic loss and health risks associated with final aflatoxin contamination [3].

Analytical Method Development and Metabolite Identification

The precise physicochemical data differentiating versicolorin A, B, and C (e.g., melting points of 289°C, 298°C, and >310°C, respectively, and distinct optical rotations) [4] provide a critical foundation for analytical chemistry applications. Laboratories engaged in natural product isolation, fungal metabolomics, or environmental fate studies require authentic standards of each specific versicolorin for accurate LC-MS/MS or HPLC method development and validation. The ability to distinguish these compounds via their unique properties ensures unambiguous identification in complex sample matrices, which is paramount for publishing reproducible scientific data and for regulatory compliance in monitoring studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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